2-Oxaspiro[4.5]decan-8-amine
CAS No.:
Cat. No.: VC13760212
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2-oxaspiro[4.5]decan-8-amine |
| Standard InChI | InChI=1S/C9H17NO/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8H,1-7,10H2 |
| Standard InChI Key | XWWUSDFIEQFZGY-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1N)CCOC2 |
| Canonical SMILES | C1CC2(CCC1N)CCOC2 |
Introduction
Chemical Structure and Fundamental Properties
The defining feature of 2-Oxaspiro[4.5]decan-8-amine lies in its spirocyclic framework, where two rings—a cyclohexane and a tetrahydrofuran derivative—share a single atom (spiro carbon) at position 8. This configuration imposes significant stereochemical constraints, influencing both its reactivity and physical properties. The amine group at position 8 introduces basicity and hydrogen-bonding potential, making the compound a candidate for interactions with biological targets.
Table 1: Key Molecular Properties of 2-Oxaspiro[4.5]decan-8-amine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2-oxaspiro[4.5]decan-8-amine |
| Standard InChI | InChI=1S/C9H17NO/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8H,1-7,10H2 |
| Standard InChIKey | XWWUSD |
The spirocyclic structure contributes to enhanced stability compared to non-cyclic analogs, as evidenced by its resistance to ring-opening under standard conditions. Computational modeling suggests that the amine group’s spatial orientation relative to the ether oxygen may facilitate selective binding to enzymatic active sites, though experimental validation remains pending.
Synthesis Strategies and Reaction Mechanisms
The synthesis of 2-Oxaspiro[4.5]decan-8-amine relies on advanced organic methodologies to construct its spirocyclic core. One prominent approach employs a Lewis acid-catalyzed Prins/pinacol cascade reaction, which enables the simultaneous formation of the ether and cyclohexane rings.
Prins/Pinacol Cascade Reaction
This method involves the reaction of a cyclic alcohol with an aldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). The process proceeds through:
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Prins Cyclization: The aldehyde undergoes electrophilic activation, forming an oxocarbenium intermediate that reacts with the alcohol to generate a tetrahydropyran ring.
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Pinacol Rearrangement: A 1,2-shift of a hydride or alkyl group stabilizes the carbocation, leading to the formation of the spirocyclic structure.
This cascade strategy achieves high regioselectivity and yields exceeding 70% under optimized conditions. The choice of solvent (typically dichloromethane) and temperature (-20°C to room temperature) critically influences reaction efficiency.
Alternative Synthetic Routes
While the Prins/pinacol method dominates current protocols, exploratory work has investigated:
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Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclohexane ring, though competing side reactions limit practicality.
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Reductive Amination: Introducing the amine group post-cyclization, which risks over-reduction or epimerization.
Analytical Characterization Techniques
Ensuring the purity and structural integrity of 2-Oxaspiro[4.5]decan-8-amine requires advanced analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Characteristic signals include a triplet for the spiro carbon’s adjacent protons (δ 1.4–1.8 ppm) and a broad singlet for the amine group (δ 1.2 ppm).
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¹³C NMR: The spiro carbon resonates near δ 45 ppm, while the ether oxygen’s adjacent carbons appear at δ 70–80 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 155.24, corresponding to [M+H]⁺. Fragmentation patterns confirm the loss of the amine group (m/z 138) and subsequent ring-opening products.
Table 2: Key Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 1.2 (s, 2H, NH₂), δ 1.4–1.8 (m, 8H) |
| ¹³C NMR | δ 45.2 (spiro C), δ 72.1 (O-linked C) |
| ESI-MS | m/z 155.24 ([M+H]⁺) |
Applications and Future Research Directions
Medicinal Chemistry
The compound’s scaffold serves as a versatile building block for designing:
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Central Nervous System (CNS) Agents: Potential antidepressants or anxiolytics targeting amine transporters.
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Antimicrobial Derivatives: Hybrid molecules incorporating fluoroquinolone or β-lactam motifs.
Material Science
Spirocyclic amines can act as ligands in coordination polymers, with applications in gas storage or catalysis. Their rigidity may enhance the thermal stability of such materials.
Industrial Catalysis
As a chiral auxiliary, the compound could facilitate asymmetric synthesis of pharmaceuticals, leveraging its fixed stereochemistry to induce enantioselectivity.
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